Cas no 14860-49-2 (Benzeneethanol,4-chloro-a-[2-(dimethylamino)-1-methylethyl]-a-methyl-)

Benzeneethanol,4-chloro-a-[2-(dimethylamino)-1-methylethyl]-a-methyl- structure
14860-49-2 structure
Nom du produit:Benzeneethanol,4-chloro-a-[2-(dimethylamino)-1-methylethyl]-a-methyl-
Numéro CAS:14860-49-2
Le MF:C14H22ClNO
Mégawatts:255.783583164215
CID:151726
PubChem ID:26937

Benzeneethanol,4-chloro-a-[2-(dimethylamino)-1-methylethyl]-a-methyl- Propriétés chimiques et physiques

Nom et identifiant

    • Benzeneethanol,4-chloro-a-[2-(dimethylamino)-1-methylethyl]-a-methyl-
    • 1-(4-Chlorophenyl)-2,3-dimethyl-4-dimethylamino-2-butanol
    • Benzeneethanol, 4-chloro-α-(2-(dimethylamino)-1-methyl)-α-methyl-
    • Benzeneethanol, 4-chloro-α-[2-(dimethylamino)-1-methylethyl]-α-methyl-
    • p-Chloro-α-(2-(dimethylamino)-1-methylethyl)-α-methyl-phenethyl alcohol
    • p-Cloro-α-(2-(dimetilamino)-1-metiletil)-α-metil
    • Phenethyl alcohol, p-chloro-α-[2-(dimethylamino)-1-methylethyl]-α-methyl-
    • 1-p-Chlorophenyl-2,3-dimethyl-4-dimethylamino-2-butanol
    • 2-(p-Chlorobenzyl)-3-dimethylaminomethyl-2-butano
    • 1-(p-Chlorophenyl)-4-(dimethylamino)-2,3-dimethyl-2-butanol
    • 1-(4-chlorophenyl)-4-(dimethylamino)-2,3-dimethylbutan-2-ol
    • 1-(4-chlorophenyl)-4-(dimethylamino)-2,3-dimethyl-butan-2-ol
    • 4-Chloro-α-methyl-α-[2-(dimethylamino)-1-methylethyl]phenethyl alcohol
    • 4-Chloro-α-[2-(dimethylamino)-1-methylethyl]-α-methylphenethyl alcohol
    • Clobutinol (base and/or unspecified salts)
    • D07716
    • p-Chloro-.alpha.-(2-(dimethylamino)-1-methylethyl)-.alpha.-methyl-phenethyl alcohol
    • P-CHLORO-.ALPHA.-(2-(DIMETHYLAMINO)-1-METHYLETHYL)-.ALPHA.-METHYLPHENETHYL ALCOHOL
    • Benzeneethanol, 4-chloro-.alpha.-(2-(dimethylamino)-1-methyl)-.alpha.-methyl-
    • Clobutinolum [INN-Latin]
    • 14860-49-2
    • Clobutinol
    • 1NY2IX043A
    • Clobutinolum
    • Benzeneethanol, 4-chloro-alpha-(2-(dimethylamino)-1-methyl)-alpha-methyl-
    • KVHHQGIIZCJATJ-UHFFFAOYSA-N
    • EINECS 238-926-4
    • R05DB03
    • UNII-1NY2IX043A
    • HY-148144
    • p-Chloro-alpha-(2-(dimethylamino)-1-methylethyl)-alpha-methyl-phenethyl alcohol
    • p-Chloro-.alpha.-[2-(dimethylamino)-1-methylethyl]-.alpha.-methylphenyl alcohol
    • SCHEMBL148543
    • (2S)-1-(4-chlorophenyl)-4-(dimethylamino)-2,3-dimethylbutan-2-ol
    • CLOBUTINOL [WHO-DD]
    • FT-0714887
    • p-Cloro-.alpha.-(2-(dimetilamino)-1-metiletil)-.alpha.-metil fenetil alcool
    • Clobutinol (INN)
    • KAT 256 [AS HYDROCHLORIDE]
    • KAT-256 FREE BASE
    • p-Chloro-alpha-(2-(dimethylamino)-1-methylethyl)-alpha-methylphenethyl alcohol
    • BRD-A43809092-003-01-3
    • CLOBUTINOL [MI]
    • Diethylenetriamine crosslinked with epichlorohydrin
    • DB09004
    • p-Cloro-alpha-(2-(dimetilamino)-1-metiletil)-alpha-metil fenetil alcool [Italian]
    • p-Cloro-alpha-(2-(dimetilamino)-1-metiletil)-alpha-metil fenetil alcool
    • Iversal (TN)
    • Iversal
    • NS00002717
    • Q415654
    • Clobutinol [INN]
    • 1-(4-chlorophenyl)-4-(dimethylamino)-2,3-dimethyl-2-butanol
    • BENZENEETHANOL, 4-CHLORO-.ALPHA.-(2-(DIMETHYLAMINO)-1-METHYLETHYL)-.ALPHA.-METHYL-
    • KAT 256 FREE BASE
    • CHEBI:94381
    • DTXSID2022838
    • CHEMBL1474889
    • Phenethyl alcohol, p-chloro-.alpha.-[2-(dimethylamino)-1-methylethyl]-.alpha.-methyl-
    • CS-0613654
    • Benzeneethanol, 4-chloro-.alpha.-[2-(dimethylamino)-1-methylethyl]-.alpha.-methyl-
    • Phenethyl alcohol, p-chloro-alpha-(2-(dimethylamino)-1-methylethyl)-alpha-methyl-
    • BRN 2843490
    • Benzeneethanol, 4-chloro-alpha-(2-(dimethylamino)-1-methylethyl)-alpha-methyl-
    • NCGC00159437-02
    • 4-Chloro-alpha(2-(dimethylamino)-1-methylethyl)alpha-methylbenzeneethanol
    • KAT 256 (AS HYDROCHLORIDE)
    • Biotetrussin
    • chlorodimenol
    • clobutinolo
    • p-Chloro-alpha-(2-(dimethylamino)-1-methylethyl)-alpha-methylphenyl alcohol
    • Benzeneethanol, 4-chloro-alpha-(2-(dimethylamino)-1-methylethyl)-alpha-methyl-(9CI)
    • BRD-A43809092-003-02-1
    • DA-72275
    • DTXCID902838
    • Clobutinolum (INN-Latin)
    • KAT 250
    • Piscine à noyau: InChI=1S/C14H22ClNO/c1-11(10-16(3)4)14(2,17)9-12-5-7-13(15)8-6-12/h5-8,11,17H,9-10H2,1-4H3
    • La clé Inchi: KVHHQGIIZCJATJ-UHFFFAOYSA-N
    • Sourire: CN(CC(C(CC1C=CC(Cl)=CC=1)(C)O)C)C

Propriétés calculées

  • Qualité précise: 255.138992
  • Masse isotopique unique: 255.138992
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 2
  • Comptage des atomes lourds: 17
  • Nombre de liaisons rotatives: 5
  • Complexité: 226
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 2
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 3.2
  • Nombre d'tautomères: Rien du tout
  • Surface topologique des pôles: 23.5
  • Charge de surface: 0

Propriétés expérimentales

  • Dense: 1.072±0.06 g/cm3 (20 ºC 760 Torr),
  • Point d'ébullition: bp12 179-180°
  • Indice de réfraction: 1.6330 (estimate)
  • Solubilité: Très légèrement soluble (0,59 G / l) (25 ºC),
  • Le PSA: 23.47000
  • Le LogP: 2.83120

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